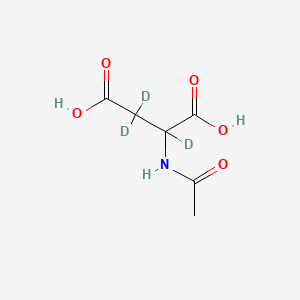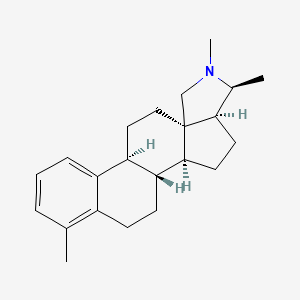
rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine is an organic compound with the molecular formula C14H21NO . It has been used in the synthesis of rotigotine , a drug used for the treatment of Parkinson’s disease .
Molecular Structure Analysis
The molecular structure of rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine is represented by the molecular formula C14H21NO . The molecular weight of this compound is 219.32 g/mol .Physical And Chemical Properties Analysis
Racemic rac-1,2,3,4-tetrahydro-5-methoxy-N propyl 2 naphthalenamine has a melting point range of 138 to 141 °C and a boiling point range of 285 to 288 °C at atmospheric pressure . This compound is soluble in organic solvents such as chloroform and ethanol and insoluble in water .Scientific Research Applications
Polymorphism and Structural Analysis
- The study of polymorphism in similar compounds, such as rac-5,6-diisobutyryloxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene hydrochloride, revealed three crystal forms characterized by different spectroscopic and X-ray diffraction properties. This research underscores the significance of polymorphism in drug formulation and stability (Giordano et al., 2001).
Stereochemistry and Biological Activity
- The separation of enantiomers and their pharmacological characterization showed that stereochemistry plays a crucial role in the compound's biological activity. For example, the more active isomer of a related compound demonstrated potent and selective alpha 1-agonist activity, highlighting the importance of stereochemical configuration in drug design (Rm & Hieble, 1983).
Synthesis and Application in Chemistry
- The improved synthesis of antidepressants like sertraline hydrochloride, involving similar structural frameworks, illustrates the compound's relevance in medicinal chemistry. These studies provide insights into optimizing synthesis routes for pharmaceuticals, demonstrating the compound's role in drug development (Vukics et al., 2002).
Catalytic and Binding Properties
- Research into the complexation and catalytic properties of compounds with similar structures has provided valuable information on how molecular modifications can influence reactivity and binding affinity. This knowledge is crucial for designing molecules with specific functions, such as catalysts or ligands in molecular recognition processes (Dupont et al., 2001).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride involves the reduction of 1,2,3,4-tetrahydro-5-methoxy-2-naphthalenone to 1,2,3,4-tetrahydro-5-methoxy-2-naphthaldehyde, followed by reductive amination with propylamine. The resulting amine is then reacted with hydrochloric acid to yield the final product.", "Starting Materials": ["1,2,3,4-tetrahydro-5-methoxy-2-naphthalenone", "propylamine", "sodium borohydride", "hydrochloric acid", "ethanol"], "Reaction": ["Step 1: 1,2,3,4-tetrahydro-5-methoxy-2-naphthalenone is dissolved in ethanol and sodium borohydride is added to the solution. The reaction mixture is stirred at room temperature for several hours until complete reduction of the ketone to the alcohol is achieved.", "Step 2: The resulting alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC).", "Step 3: To the aldehyde solution, propylamine and sodium triacetoxyborohydride are added and the reaction mixture is stirred at room temperature for several hours to yield the amine.", "Step 4: The amine is then dissolved in hydrochloric acid and the resulting solution is concentrated to yield the hydrochloride salt of rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine."] } | |
CAS RN |
3904-24-3 |
Molecular Formula |
C14H22ClNO |
Molecular Weight |
255.786 |
IUPAC Name |
3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-16-14-6-2-5-12-10-11(4-3-9-15)7-8-13(12)14;/h2,5-6,11H,3-4,7-10,15H2,1H3;1H |
InChI Key |
BCJZOOOZJZOOGC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1CCC(C2)CCCN.Cl |
synonyms |
1,2,3,4-Tetrahydro-5-methoxy-N-propyl--2-naphthalenamine Hydrochloride; 1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthylamine Hydrochloride; 2-(n-Propylamino)-5-methoxy-1,2,3,4-tetrahydronaphthalene Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



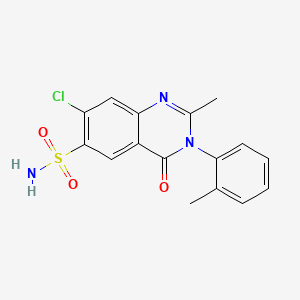
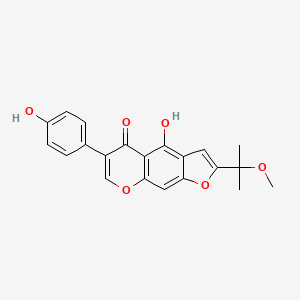
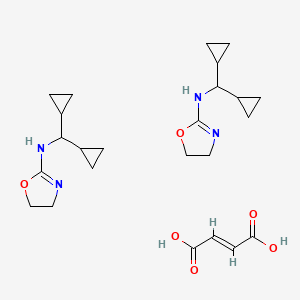
![7-(Hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B580107.png)
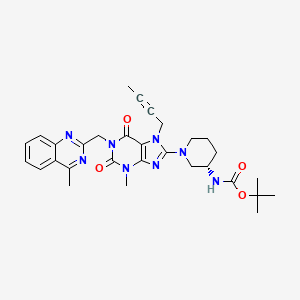
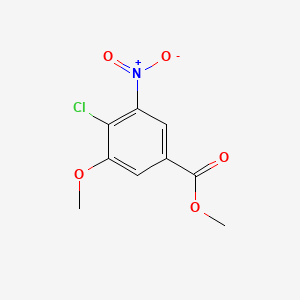
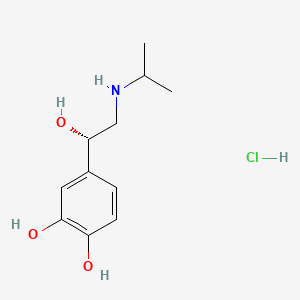
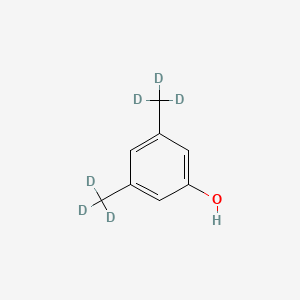
![3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B580119.png)
